Monoethyl phthalate
Overview
Description
Monoethyl Phthalate (MEP) is a metabolite of the plasticizer diethyl phthalate (DEP). It is one of the most abundant phthalate metabolites present in human urine and is also found in other body fluids including breast milk, serum, semen, saliva, and amniotic fluid .
Synthesis Analysis
The breakdown process of phthalates reveals intermediates such as phthalic acid, monomethyl phthalate, monoethyl phthalate, and ethyl methyl phthalate .Molecular Structure Analysis
A gas chromatography-mass spectrometry (GC–MS) method has been developed to determine polar and thermally unstable phthalate metabolites including MEP . The molecular formula of MEP is C10H10O4 .Chemical Reactions Analysis
Phthalates, including MEP, can be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .Physical And Chemical Properties Analysis
The physical and chemical attributes of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .Scientific Research Applications
- MEP can serve as a model compound for studying the biodegradation of phthalates in terrestrial and aquatic environments. Microbial degradation plays a crucial role in removing MEP from habitats, as hydrolysis and photolysis of MEP occur at extremely slow rates .
- MEP is a common phthalate metabolite found in human urine. Researchers use MEP levels to assess exposure to phthalates, especially in children. For instance, a study on Swiss children found that MEP was one of the most frequently detected phthalate metabolites in urine samples from infants and toddlers .
- Phthalates, including MEP, are known endocrine disruptors. Researchers investigate associations between MEP exposure and altered hormone concentrations. These disruptions can impact pregnancy outcomes, reproductive health, and overall well-being .
Biodegradation Studies
Human Exposure Assessment
Endocrine Disruption Research
Mechanism of Action
- MEP primarily targets the endocrine system, specifically the hypothalamic–pituitary–gonadal (HPG), adrenal, and thyroid axes .
- The resulting changes can induce neurological disorders such as attention-deficit/hyperactivity disorder (ADHD) and autism spectrum disorder (ASD) .
- Downstream effects include altered hormone levels, which may contribute to neurodevelopmental disorders .
- Cellular effects include altered gene expression, neurotransmitter release, and receptor activation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Future Directions
There is a great emphasis on developing efficient and effective technologies for removing these harmful compounds from the environment. Biodegradation of phthalates using microorganisms could play a significant role . Additionally, there is a need to expand the current knowledge concerning the toxicity mechanism of phthalates to comprehend their harmful effect on human health .
properties
IUPAC Name |
2-ethoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-2-14-10(13)8-6-4-3-5-7(8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWHKOHZGJFMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052696 | |
Record name | Monoethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Monoethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Monoethyl phthalate | |
CAS RN |
2306-33-4 | |
Record name | Monoethyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2306-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalic acid, monoethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002306334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monoethyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Monoethyl phthalate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002120 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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